4-(Diphenylamino)phthalonitrile
Description
4-(Diphenylamino)phthalonitrile (DPAP) is a fluorescent molecular rotor (FMR) characterized by its solvatochromic and viscosity-sensitive properties. Its structure features a diphenylamino group attached to a phthalonitrile core, enabling barrier-free rotation of the diphenylamino moiety around the central phthalonitrile axis . This rotational flexibility underpins its utility as a nanoprobe for microenvironmental polarity and viscosity measurements in biochemical and materials science applications . DPAP exhibits strong emission sensitivity to solvent viscosity, with fluorescence lifetime correlating with rotational dynamics . Computational studies confirm its anisotropic orientation in lipid membranes and polymer matrices, highlighting its adaptability to diverse environments . Additionally, DPAP’s aggregation-induced emission (AIE) properties make it suitable for biomedical imaging and sensor technologies .
Properties
Molecular Formula |
C20H13N3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-(N-phenylanilino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H13N3/c21-14-16-11-12-20(13-17(16)15-22)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13H |
InChI Key |
WJGFGDWEHFXATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Based Phthalonitrile (DPTP)
The pyridine heterocyclic phthalonitrile monomer (DPTP) incorporates a pyridine ring and thioether bond, reducing its melting point (61°C) and enhancing processability compared to DPAP. Unlike DPAP, DPTP is engineered for high-performance thermosetting resins, achieving a glass transition temperature (Tg) >350°C and thermal decomposition temperature (T5%) of 460°C in nitrogen . While DPAP functions as a sensor, DPTP’s rigid naphthalene-containing curing agents (e.g., ANP) optimize mechanical strength and water resistance, making it superior for aerospace and electronic packaging .
α,β-Unsaturated Acrylonitrile Derivatives
Derivatives like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile exhibit strong π-π interactions in the solid state, similar to DPAP’s diphenylamino-driven electronic properties. However, their photophysical behavior is solvent-dependent, with HOMO-LUMO gaps tunable via substituent position (ortho, meta, para) on the pyridine ring .
4-(Diarylamino)phthalonitriles in DSSCs
4-(Diarylamino)phthalonitriles, such as DPAP derivatives, serve as precursors for zinc phthalocyanines (ZnPcs) in dye-sensitized solar cells (DSSCs). The A3B-type ZnPc synthesized from DPAP achieves 12% yield, demonstrating moderate efficiency . Comparatively, 4-(4-(9,9-dimethylacridan)phenyl)phthalonitrile derivatives show higher electron-donating capacity, improving DSSC performance due to extended π-conjugation .
Thermal and Mechanical Properties
| Compound | Melting Point (°C) | T5% (°C, N2) | Tg (°C) | Key Applications |
|---|---|---|---|---|
| DPAP | N/A | N/A | N/A | Biosensing, AIE probes |
| DPTP (cured with ANP) | 61 | 460 | >350 | High-temperature resins |
| Melamine-modified PN resin | 110–130 | 480 | 320 | Flame-retardant coatings |
| Bisphthalonitrile (disulfide linker) | 145 | 520 | 385 | Aerospace composites |
Notes:
- DPAP’s lack of thermal data reflects its primary use in solution-phase sensing rather than structural applications .
- DPTP and bisphthalonitriles outperform DPAP in thermal stability due to aromatic heterocycles and crosslinking .
- Melamine-modified resins exhibit higher char yield (70–75%) than DPAP-derived materials, emphasizing their fire resistance .
Solvatochromic and Electronic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
